molecular formula C23H21FN2O4 B2472876 2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(furan-2-ylmethyl)acetamide CAS No. 850907-18-5

2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2472876
CAS RN: 850907-18-5
M. Wt: 408.429
InChI Key: DWCWCHLIFHNCRX-UHFFFAOYSA-N
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Description

2-((2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H21FN2O4 and its molecular weight is 408.429. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activities

A study by Kohn et al. (1993) highlights the synthesis of alpha-acetamido-N-benzylacetamide derivatives, demonstrating their significant anticonvulsant activities. These compounds, which include structural motifs related to the chemical structure of interest, provided excellent protection against seizures in mice, comparable to phenytoin. The research suggests that structural modification at key sites within these compounds could enhance their biological activity, offering a pathway for the development of new anticonvulsant medications (Kohn, Sawhney, Bardel, Robertson, & Leander, 1993).

Pro-drug Applications

Berry et al. (1997) discussed the synthesis of 5-substituted isoquinolin-1-ones, including those with a nitrofuranylmethyl group, as potential bioreductively activated pro-drugs. These compounds are designed for selective release of therapeutic drugs in hypoxic solid tumors, indicating the chemical's utility in targeted cancer therapy. This approach aims to improve the efficacy and safety of cancer treatment by ensuring that active drugs are released only within the tumor environment (Berry, Watson, Whish, & Threadgill, 1997).

Structural and Fluorescent Properties

Research by Karmakar, Sarma, and Baruah (2007) on the structural aspects of amide-containing isoquinoline derivatives reveals their potential in forming salts and inclusion compounds with enhanced fluorescence properties. Such compounds could have applications in materials science, particularly in the development of fluorescent materials and sensors (Karmakar, Sarma, & Baruah, 2007).

Ligand for Peripheral Benzodiazepine Receptors

A study by Chaki et al. (1999) investigated the binding characteristics of a novel and selective ligand for peripheral benzodiazepine receptors, which could have implications in neurological research and the development of treatments for neurodegenerative diseases. This research provides insight into the potential therapeutic applications of compounds targeting the peripheral benzodiazepine receptors (Chaki, Funakoshi, Yoshikawa, Okuyama, Okubo, Nakazato, Nagamine, & Tomisawa, 1999).

Antitubercular Agents

Kantevari et al. (2011) synthesized hexahydro-2H-pyrano[3,2-c]quinoline analogues for antitubercular evaluation, demonstrating the potential of such compounds in combating tuberculosis. This suggests the applicability of the chemical structure of interest in developing new antitubercular agents, which is critical given the rising resistance to existing medications (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

properties

IUPAC Name

2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c24-20-8-2-1-5-16(20)14-26-11-10-18-19(23(26)28)7-3-9-21(18)30-15-22(27)25-13-17-6-4-12-29-17/h1-9,12H,10-11,13-15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCWCHLIFHNCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NCC3=CC=CO3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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